molecular formula C12H18 B12564100 1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene CAS No. 160246-63-9

1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene

Cat. No.: B12564100
CAS No.: 160246-63-9
M. Wt: 162.27 g/mol
InChI Key: QGTMZWLJWLJTMR-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene is a chemical compound with the molecular formula C15H24 and a molecular weight of 204.3511 It is a derivative of naphthalene, characterized by the presence of two methyl groups and a partially hydrogenated naphthalene ring system

Preparation Methods

The synthesis of 1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene involves several steps, typically starting from naphthalene derivatives. One common method involves the hydrogenation of naphthalene in the presence of catalysts such as palladium or platinum under high pressure and temperature conditions . The reaction conditions are carefully controlled to ensure selective hydrogenation and the formation of the desired product. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts to further hydrogenate the compound.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene can be compared with other similar compounds, such as:

  • 1,2,3,4,4a,7-Hexahydro-1,6-dimethyl-4-(1-methylethyl)-naphthalene
  • 1,2,3,4,6,8a-Hexahydro-1-isopropyl-4,7-dimethyl-naphthalene
  • 4,10-Dimethyl-7-isopropyl [4,4,0]-bicyclo-1,4-decadiene
  • Cadina-1(2),4-diene

These compounds share structural similarities with this compound but differ in the position and nature of substituents on the naphthalene ring. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties .

Properties

CAS No.

160246-63-9

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1,6-dimethyl-1,2,3,4,4a,7-hexahydronaphthalene

InChI

InChI=1S/C12H18/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h7-8,10-11H,3-6H2,1-2H3

InChI Key

QGTMZWLJWLJTMR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2C1=CCC(=C2)C

Origin of Product

United States

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